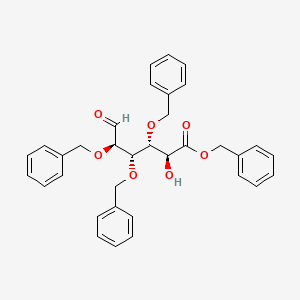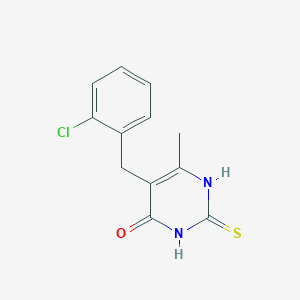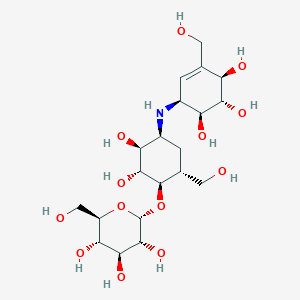
Ceramide 3
描述
Ceramide 3, also known as N-stearoyl phytosphingosine, is a type of ceramide, which are lipid molecules found in high concentrations within cell membranes. Ceramides are a subset of sphingolipids and play a crucial role in maintaining the skin’s barrier function and retaining moisture. This compound is particularly significant in skincare due to its ability to improve the skin’s barrier function and prevent transepidermal water loss .
作用机制
Target of Action
N-Stearoyl Phytosphingosine primarily targets intercellular lipids . It has been found to inhibit the expression of the allergic cytokines, Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-alpha) .
Mode of Action
The compound interacts with its targets by inhibiting the expression of allergic cytokines. It suppresses the activation of transcription factors, NF-κB and c-jun , in histamine-stimulated skin tissues . This interaction leads to significant changes in the organization of lipid bilayers .
Biochemical Pathways
N-Stearoyl Phytosphingosine affects the sphingolipid metabolic pathway . It promotes significant changes in the organization of lipid bilayers, such as the increase of the hydrophobic core region . This is achieved through hydrogen bonds interactions that favor tight lipid packing with a compact, more rigid character .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) It is known that n-stearoyl phytosphingosine is an intercellular lipid, suggesting that it may be well-absorbed and distributed within the body’s cells .
Result of Action
The primary result of N-Stearoyl Phytosphingosine’s action is the inhibition of histamine-induced scratching behavior and vascular permeability . It also inhibits the expression of allergic cytokines, leading to potential improvements in skin conditions .
Action Environment
The action of N-Stearoyl Phytosphingosine is influenced by the environment within the body’s cells . The compound’s efficacy and stability may be affected by factors such as the presence of other lipids, proteins, and the pH of the cellular environment .
生化分析
Biochemical Properties
N-Stearoyl Phytosphingosine is an intercellular lipid that has been found to inhibit the expression of allergic cytokines such as IL-4 and TNF-alpha . It interacts with various biomolecules, including enzymes and proteins involved in skin barrier function. For instance, it forms a nearly water-impermeable lipid film in the stratum corneum, contributing to the skin’s barrier properties . The compound also interacts with transcription factors like NF-κB and c-jun, regulating inflammatory responses in the skin .
Cellular Effects
N-Stearoyl Phytosphingosine influences various cellular processes, particularly in skin cells. It has been shown to inhibit histamine-induced scratching behavior and vascular permeability in mice, indicating its role in reducing inflammation and allergic reactions . The compound also affects cell signaling pathways by inhibiting the activation of transcription factors such as NF-κB and c-jun, which are involved in the expression of inflammatory cytokines . Additionally, it helps maintain the integrity of the skin barrier by forming a lipid film that prevents water loss .
Molecular Mechanism
At the molecular level, N-Stearoyl Phytosphingosine exerts its effects through several mechanisms. It binds to and inhibits the activity of enzymes involved in the inflammatory response, such as those that produce IL-4 and TNF-alpha . The compound also interacts with transcription factors like NF-κB and c-jun, preventing their activation and subsequent expression of inflammatory genes . Furthermore, N-Stearoyl Phytosphingosine forms a lipid film in the stratum corneum, enhancing the skin’s barrier function and preventing water loss .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Stearoyl Phytosphingosine have been observed to change over time. The compound is stable at low temperatures and can be stored for extended periods without significant degradation . In in vitro studies, its anti-inflammatory effects are evident within hours of application, while long-term studies in vivo have shown sustained improvements in skin barrier function and hydration . These effects are attributed to the compound’s ability to form a stable lipid film in the stratum corneum .
Dosage Effects in Animal Models
The effects of N-Stearoyl Phytosphingosine vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and improves skin barrier function without adverse effects . At higher doses, there may be a risk of toxicity or adverse reactions, such as skin irritation or allergic responses . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-Stearoyl Phytosphingosine is involved in several metabolic pathways, including those related to sphingolipid metabolism. It is metabolized to odd-numbered fatty acids and incorporated into glycerophospholipids in both yeast and mammalian cells . The compound interacts with enzymes such as long-chain base 1-phosphate lyase, which catalyzes the conversion of phytosphingosine to glycerophospholipids . This metabolic pathway is crucial for maintaining the diversity of fatty acids in cell membranes and regulating cellular functions.
Transport and Distribution
Within cells and tissues, N-Stearoyl Phytosphingosine is transported and distributed through interactions with various transporters and binding proteins. It is incorporated into the lipid bilayer of cell membranes, where it plays a role in maintaining membrane integrity and function . The compound’s distribution is influenced by its amphipathic nature, allowing it to partition into lipid bilayers and interact with other membrane components .
Subcellular Localization
N-Stearoyl Phytosphingosine is primarily localized in the stratum corneum of the skin, where it forms part of the lipid matrix that maintains the skin barrier . Its activity and function are influenced by its localization within the lipid bilayer, where it interacts with other lipids and proteins to enhance barrier properties . The compound’s subcellular localization is directed by its hydrophobic and hydrophilic regions, allowing it to integrate into specific membrane compartments .
准备方法
Synthetic Routes and Reaction Conditions: Ceramide 3 is synthesized through the amidation of stearic acid with a sphingoid base. This process can be achieved by reacting the sphingoid base with an acyl chloride, although this method is not highly selective and can result in concurrent esterification and amidation. To selectively remove esters, mild alkaline hydrolysis can be employed. Alternatively, activating stearic acid with a carbodiimide allows for ceramide synthesis without esterification .
Industrial Production Methods: In industrial settings, this compound is often produced using biotechnological methods involving yeast or other microorganisms. These methods leverage the natural metabolic pathways of these organisms to produce ceramides efficiently. The use of bioreactors and fermentation processes allows for the large-scale production of this compound with high purity and consistency .
化学反应分析
Types of Reactions: Ceramide 3 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide, which may have different biological properties.
Reduction: Reduction reactions can convert this compound into dihydroceramide, which has a saturated sphingoid base.
Substitution: this compound can participate in substitution reactions where the fatty acid or sphingoid base is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.
Major Products:
Oxidation: this compound oxide
Reduction: Dihydroceramide
Substitution: Various substituted ceramides depending on the reagents used
科学研究应用
Ceramide 3 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Explored for its potential in treating skin disorders such as atopic dermatitis and psoriasis.
Industry: Widely used in cosmetics and personal care products to improve skin hydration and barrier function
相似化合物的比较
- Ceramide 1 (N-linoleoyl phytosphingosine)
- Ceramide 6-II (N-hydroxyacyl phytosphingosine)
- Hydroxypropyl Bispalmitamide MEA (a synthetic pseudo-ceramide) .
Ceramide 3’s unique structure and properties make it a valuable compound in both scientific research and industrial applications, particularly in the field of skincare.
属性
IUPAC Name |
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40)/t33-,34+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZRNEGTKRQRFV-LFBNJJMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H73NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963881, DTXSID901335580 | |
| Record name | N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34354-88-6, 475995-75-6 | |
| Record name | Ceramide 3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34354-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ceramide (Octadecanamide, N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of N-Stearoyl Phytosphingosine differ from mammalian ceramides and how does this impact its interaction with model membranes?
A1: N-Stearoyl Phytosphingosine, a type of phytoceramide, is structurally distinct from ceramides commonly found in mammals due to an additional hydroxyl group on the 4-ene position of its sphingoid base, phytosphingosine. [] This structural difference influences its behavior in model membranes. While both saturated ceramides and N-Stearoyl Phytosphingosine form rigid gel domains in POPC bilayers, N-Stearoyl Phytosphingosine demonstrates the formation of stable stoichiometric complexes with POPC at specific molar ratios. These complexes exhibit unique properties different from pure POPC or N-Stearoyl Phytosphingosine, highlighting the impact of the additional hydroxyl group on intermolecular interactions within the membrane. []
Q2: What is the significance of studying N-Stearoyl Phytosphingosine in the context of human skin?
A2: N-Stearoyl Phytosphingosine holds significant relevance in understanding human skin health due to its role in the skin barrier function. Studies have shown that phytoceramides, including N-Stearoyl Phytosphingosine, can enhance skin hydration and improve the recovery rate of damaged stratum corneum, the outermost layer of the skin, highlighting their potential in cosmetic applications for developing effective skin barrier moisturizers. []
Q3: How do mixtures of phytoceramides with diverse fatty acid chain lengths compare to N-Stearoyl Phytosphingosine in terms of their impact on the physiological properties of the stratum corneum?
A3: Research indicates that phytoceramide mixtures derived from natural oils, containing various fatty acid chain lengths, surpass the efficacy of single-component N-Stearoyl Phytosphingosine in enhancing stratum corneum properties. [] These diverse phytoceramides demonstrate superior skin barrier repair and hydration compared to N-Stearoyl Phytosphingosine, suggesting that the natural diversity in fatty acid composition plays a crucial role in optimizing their beneficial effects on the skin barrier. []
Q4: Can molecular dynamics simulations provide insights into the behavior of N-Stearoyl Phytosphingosine in biological membranes?
A4: Yes, molecular dynamics simulations using accurate force field parameters, such as the CHARMM36 force field, have proven valuable in studying the behavior of ceramides like N-Stearoyl Phytosphingosine within model membranes. [] These simulations allow researchers to investigate various membrane properties, including lipid ordering, bilayer thickness, and hydrogen bonding patterns, providing a molecular-level understanding of how N-Stearoyl Phytosphingosine influences membrane structure and dynamics. []
Q5: What role does hydrogen bonding play in the behavior of N-Stearoyl Phytosphingosine within lipid membranes?
A5: Hydrogen bonding plays a critical role in the behavior of N-Stearoyl Phytosphingosine within lipid membranes. The additional hydroxyl group on the phytosphingosine backbone enhances its hydrogen bonding capacity, leading to stronger interactions with surrounding lipids. [] Molecular dynamics simulations suggest that these hydrogen bonding interactions contribute significantly to the condensation effect observed in membranes containing N-Stearoyl Phytosphingosine and can even promote transitions to a more ordered gel phase. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(hexadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate](/img/structure/B6595731.png)
![sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B6595736.png)
![Sodium (2R)-2,3-bis{[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B6595744.png)
![Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B6595750.png)
![Sodium 2,3-dihydroxypropyl (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595758.png)
![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate](/img/structure/B6595759.png)
![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6595773.png)
![3-(3-chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B6595779.png)



